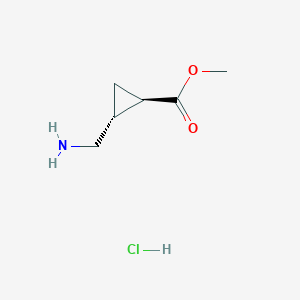

![molecular formula C24H24ClN3O4S B1148100 MGITC [Malachite green isothiocyanate] CAS No. 147492-82-8](/img/structure/B1148100.png)

MGITC [Malachite green isothiocyanate]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Malachite Green Isothiocyanate (MGITC) is a non-fluorescent photosensitizer that absorbs at long wavelengths (~630 nm) . It is used in protein analysis reagents, crosslinking, labeling, and protein modification . The photosensitizing action of MGITC can be targeted to particular cellular sites by using the amine-reactive MGITC to conjugate this label to antibodies or other biomolecules .

科学的研究の応用

MGITC has been used for the photosensitization and inactivation of bacteria, particularly Staphylococcus aureus. It has been demonstrated that upon exposure to light, MGITC can effectively inactivate these bacteria (Golding et al., 1999); (Golding et al., 1998).

In the field of nanotechnology, MGITC has been utilized in the formation of gold nanoparticle (AuNP) multimers. This application is significant for Raman imaging, where MGITC functionalized AuNPs are used to create stable "hot-spot" aggregates (Leng & Vikesland, 2014).

MGITC is also a prominent Raman probe molecule. It has been applied in cell detection, tissue composition analysis, and cell stain imaging. Detailed studies on its molecular structure and vibrational modes provide valuable insights for its application in biology (Guo et al., 2011).

The toxicological effects of MGITC and its derivatives have been extensively studied. These include investigations into its carcinogenic, mutagenic, and other harmful impacts on various organisms, highlighting the need for cautious use in industrial and aquacultural applications (Srivastava et al., 2004); (Culp et al., 1999).

MGITC has been explored as a bioimaging tool, using carbon quantum dots derived from sandalwood for investigating its toxicological effects in model organisms. This novel approach provides a non-toxic method for fluorescence imaging and studying the impacts of MGITC in various biological systems (Shukla et al., 2020).

Studies have also examined the electrochemical degradation of MGITC, investigating the effectiveness of different parameters such as current density and pH in the degradation process. This research is crucial for understanding how to mitigate the environmental impacts of MGITC in industrial waste (Guenfoud et al., 2014).

作用機序

MGITC’s mechanism of action is related to its photosensitizing properties. It absorbs light at long wavelengths (~630 nm), and this photosensitizing action can be targeted to specific cellular sites by conjugating the amine-reactive MGITC to antibodies or other biomolecules . This makes it useful in applications such as cell detection, tissue composition detection, and cell stain imaging .

特性

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N3S.ClH/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKCKDPHMNGHC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147492-82-8 |

Source

|

| Record name | Malachite green isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。